24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-[13C,d2]
CAS No.: 1356352-20-9
Cat. No.: VC0028803
Molecular Formula: C56H97NO12Si2
Molecular Weight: 1035.562
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1356352-20-9 |
|---|---|
| Molecular Formula | C56H97NO12Si2 |
| Molecular Weight | 1035.562 |
| IUPAC Name | (1R,9S,12S,13S,14S,17R,21S,23S,24R,25S,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(3,3-dideuterio(313C)prop-2-enyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |
| Standard InChI | InChI=1S/C56H97NO12Si2/c1-20-23-41-29-35(2)28-36(3)30-47(64-14)50-48(65-15)32-38(5)56(62,67-50)51(59)52(60)57-27-22-21-24-42(57)53(61)66-49(39(6)45(34-43(41)58)69-71(18,19)55(10,11)12)37(4)31-40-25-26-44(46(33-40)63-13)68-70(16,17)54(7,8)9/h20,29,31,36,38-42,44-50,62H,1,21-28,30,32-34H2,2-19H3/b35-29?,37-31+/t36-,38+,39+,40-,41+,42-,44+,45-,46+,47-,48-,49+,50+,56+/m0/s1/i1+1D2 |
| Standard InChI Key | ZMQPVYFWZQHALN-NTPDMKDRSA-N |
| SMILES | CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O[Si](C)(C)C(C)(C)C)C)C(=CC4CCC(C(C4)OC)O[Si](C)(C)C(C)(C)C)C)O)C)OC)OC |
Introduction
Chemical Structure and Properties
24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-[13C,d2] represents a modified version of the immunosuppressant tacrolimus (FK-506), featuring specific structural modifications that enhance its utility in analytical applications. The compound incorporates stable isotope labeling with carbon-13 and deuterium atoms, along with protective silyl groups at two key hydroxyl positions.
Structural Characteristics
The IUPAC name of this compound is (1R,9S,12S,13S,14S,17R,21S,23S,24R,25S,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[(E)-1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-17-(3,3-dideuterio(313C)prop-2-enyl)-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone . This complex nomenclature reflects the compound's intricate stereochemistry and functional group arrangement. The molecule features a macrocyclic structure with multiple chiral centers, characteristic of the FK-506 backbone, but with key modifications at positions 24 and 32 where the hydroxyl groups are protected with tert-butyldimethylsilyl (TBDMS) groups. Additionally, the compound contains isotopic labeling with one carbon-13 atom and two deuterium atoms at specific positions, providing a unique mass spectral fingerprint.
Physical and Chemical Properties
The physical and chemical properties of 24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-[13C,d2] are summarized in Table 1. This compound exhibits characteristics typical of silylated macrolides, including limited water solubility and good stability under anhydrous conditions.
Table 1: Physical and Chemical Properties of 24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-[13C,d2]
The silyl protective groups in this compound provide enhanced lipophilicity and stability compared to the unmodified FK-506. The TBDMS groups protect the hydroxyl functionalities at positions 24 and 32, preventing their participation in unwanted reactions during analytical procedures.
Synthesis and Preparation Methods
The synthesis of 24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-[13C,d2] involves sophisticated organic chemistry methodologies, building upon the established synthetic routes for FK-506 derivatives with additional steps for isotope incorporation and selective silylation.
Industrial Production Considerations
Industrial production of this compound follows similar synthetic routes but on a larger scale, with stringent control of reaction conditions to ensure high yield and purity. The process demands advanced techniques in organometallic chemistry and stereochemical control. Automated reactors and purification systems are typically employed in industrial settings to achieve consistent quality, which is critical for compounds intended for analytical standards and pharmaceutical research. The production of isotopically labeled compounds adds additional complexity, as isotope-enriched precursors must be incorporated efficiently to maximize the economic viability of the synthesis.
Applications in Research and Analysis
24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-[13C,d2] serves crucial functions in multiple research domains, particularly in pharmaceutical and bioanalytical applications.
Analytical Standard Applications
The primary application of this compound is as an intermediate in the preparation of labeled FK-506 (Tacrolimus) for research purposes. The stable isotope labeling allows for precise tracking and analysis in complex biological systems, making it invaluable for developing and validating analytical methods for tacrolimus quantification in biological samples. In liquid chromatography-mass spectrometry (LC-MS) assays, isotopically labeled internal standards provide crucial correction for matrix effects and ionization variability, enhancing the accuracy and reliability of quantitative analyses.
Pharmaceutical Research
Relationship to Parent Compound: FK-506 (Tacrolimus)
Understanding the context of 24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-[13C,d2] requires knowledge of its parent compound, FK-506, also known as tacrolimus or fujimycin.
FK-506 Background
FK-506 is a 23-membered macrolide lactone first isolated from Streptomyces tsukubaensis . It functions as a potent immunosuppressive agent used clinically to prevent organ transplant rejection. The compound exhibits its immunosuppressive activity by binding to the immunophilin FKBP12, forming a complex that inhibits calcineurin, thereby blocking T-cell activation and proliferation.
Biological Production of FK-506
The natural production of FK-506 occurs in Streptomyces tsukubaensis through complex polyketide biosynthetic pathways. Recent research has focused on enhancing the productivity of this organism through genetic engineering approaches. Overexpression of the global regulator Crp (cAMP receptor protein) has been shown to increase FK-506 production two-fold under laboratory conditions . This optimization strategy represents a promising approach for the biotechnological production of FK-506, which could potentially be extended to the production of labeled derivatives.
Comparative Analysis
Table 2: Comparison of FK-506 Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Features | CAS Number |
|---|---|---|---|---|
| FK-506 (Tacrolimus) | C44H69NO12 | 804.02 | Parent compound, immunosuppressant | 104987-11-3 |
| 24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-[13C,d2] | C56H97NO12Si2 | 1035.562 | Silylated, isotope-labeled | 1356352-20-9 |
| FK-506-13C-d2 | C44H67D2NO12 | 807.023 | Isotope-labeled without silylation | 1356841-89-8 |
The comparison reveals how structural modifications impact the physical properties and potential applications of these compounds. The silylated, isotope-labeled derivative has a significantly higher molecular weight due to the addition of the TBDMS protective groups, while maintaining the core structural features responsible for binding to target proteins.
Spectroscopic and Analytical Considerations
The analysis of 24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-[13C,d2] presents unique challenges and opportunities due to its complex structure and isotopic labeling.
Mass Spectrometry
The incorporation of 13C and deuterium atoms provides distinctive mass spectrometric properties. In mass spectrometry, this compound would exhibit characteristic isotope patterns that distinguish it from unlabeled FK-506. This feature is particularly valuable for internal standardization in quantitative analyses, where the labeled compound can be added to biological samples at known concentrations to establish calibration curves.
NMR Spectroscopy
Nuclear magnetic resonance (NMR) spectroscopy of this compound would reveal unique signals attributable to the 13C-labeled position. Additionally, the deuterium labeling would influence the splitting patterns and coupling constants in proton NMR spectra. These spectroscopic signatures facilitate structure confirmation and purity assessment during synthesis and quality control processes.
Chromatographic Behavior
The silylation of hydroxyl groups significantly alters the chromatographic behavior of the compound compared to unmodified FK-506. The increased hydrophobicity resulting from the TBDMS groups typically leads to longer retention times in reversed-phase liquid chromatography systems. This property can be advantageous for separating the compound from more polar analytes in complex matrices.
Research Implications and Future Directions
The development and application of 24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-[13C,d2] represent important advances in analytical chemistry and pharmaceutical research.
Current Research Status
Current research utilizing this compound focuses primarily on analytical method development and validation for tacrolimus quantification in clinical samples. The availability of a stable, isotopically labeled standard enhances the precision and accuracy of these methods, contributing to improved therapeutic drug monitoring for transplant patients.
Challenges and Limitations
Challenges in working with 24,32-Bis-O-(tert-butyldimethylsilyl)-FK-506-[13C,d2] include its complex synthesis, high cost due to isotope incorporation, and potential sensitivity to hydrolytic conditions that could affect the silyl protective groups. These limitations necessitate careful handling and storage protocols to maintain the compound's integrity for research applications.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume